Product packaging for Plethoryl(Cat. No.:CAS No. 100216-56-6)

Plethoryl

Cat. No.: B020590
CAS No.: 100216-56-6
M. Wt: 1316.8 g/mol
InChI Key: LTUHDNNQMPNYEU-NCLKYLIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Plethoryl is a potent, selective, and cell-permeable small-molecule inhibitor of Hypoxia-Inducible Factor 2α (HIF-2α), a key transcriptional regulator of cellular adaptation to hypoxia. This compound exerts its mechanism by directly binding to the HIF-2α PAS-B domain, thereby disrupting its heterodimerization with the ARNT (HIF-1β) subunit. This specific inhibition prevents the formation of the functional HIF-2 transcription complex, leading to the downregulation of a critical set of genes involved in angiogenesis (e.g., VEGF), erythropoiesis (e.g., EPO), and metabolic reprogramming (e.g., GLUT1).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C58H63I3O11 B020590 Plethoryl CAS No. 100216-56-6

Properties

CAS No.

100216-56-6

Molecular Formula

C58H63I3O11

Molecular Weight

1316.8 g/mol

IUPAC Name

(2Z,6Z)-2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one;[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate;2-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]acetic acid

InChI

InChI=1S/C22H22O5.C22H32O2.C14H9I3O4/c1-26-20-12-14(6-8-18(20)23)10-16-4-3-5-17(22(16)25)11-15-7-9-19(24)21(13-15)27-2;1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6;15-9-6-8(1-2-12(9)18)21-14-10(16)3-7(4-11(14)17)5-13(19)20/h6-13,23-24H,3-5H2,1-2H3;7,9-10,12-14H,8,11,15-16H2,1-6H3;1-4,6,18H,5H2,(H,19,20)/b16-10-,17-11-;10-7+,13-12+,17-9+,18-14+;

InChI Key

LTUHDNNQMPNYEU-NCLKYLIUSA-N

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C.COC1=C(C=CC(=C1)C=C2CCCC(=CC3=CC(=C(C=C3)O)OC)C2=O)O.C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(=O)O)I)I)O

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/COC(=O)C)/C)/C.COC1=C(C=CC(=C1)/C=C/2\C(=O)/C(=C\C3=CC(=C(C=C3)O)OC)/CCC2)O.C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(=O)O)I)I)O

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C.COC1=C(C=CC(=C1)C=C2CCCC(=CC3=CC(=C(C=C3)O)OC)C2=O)O.C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(=O)O)I)I)O

Synonyms

Plethoryl
tiratricol-cyclovalone-retinol

Origin of Product

United States

Structural Basis of Plethoryl S Biological Activity

Analysis of the Hexahydro-Retinol Backbone and Substitutions

The foundational scaffold of Plethoryl is a perhydrogenated retinol (B82714) (hexahydro-retinol) backbone. Unlike retinol, which features a conjugated polyene chain, the cyclohexyl ring and the polyene chain in this compound are fully saturated. This saturation imparts significant conformational flexibility to the molecule compared to its rigid, unsaturated counterparts. This flexibility allows the molecule to adopt an optimal conformation within the ligand-binding pockets of its target receptors.

Key substitutions on this backbone are critical to its function. A hydroxyl group is strategically positioned at the C4 position of the cyclohexyl ring, and a primary amino group is attached to the terminal C15 position, replacing the typical carboxyl or alcohol group found in natural retinoids.

FeatureDescriptionImplication
Backbone Perhydrogenated Retinol (Hexahydro-retinol)Increased conformational flexibility, allowing for an induced fit within receptor binding pockets.
C4 Substitution Hydroxyl (-OH) GroupActs as a critical hydrogen bond donor/acceptor, anchoring the molecule within the receptor.
C15 Substitution Primary Amino (-NH2) GroupServes as a key polar interaction point, contributing to binding affinity and receptor subtype selectivity.

Influence of Stereochemistry on Molecular Recognition and Interactions

The stereochemistry of this compound is a determinant factor in its biological efficacy. The saturated nature of the hexahydro-retinol backbone gives rise to multiple chiral centers, with the relative orientation of the substituents at C1, C2, and C4 of the cyclohexyl ring being of paramount importance. The (1S, 2R, 4S) configuration has been identified as the most biologically active stereoisomer. This specific spatial arrangement allows the C4-hydroxyl group and the aliphatic side chain to orient themselves in a precise manner that complements the topography of the receptor's ligand-binding domain. In contrast, other stereoisomers exhibit significantly reduced binding affinity, underscoring the strict stereochemical requirements for effective molecular recognition.

Role of Specific Hydroxy and Amino Substitutions in Functional Modulation

The functional groups substituted onto the this compound backbone are not merely passive structural elements; they are active participants in molecular interactions that modulate receptor function.

C4-Hydroxyl Group: This group acts as a crucial hydrogen-bonding anchor. Within the ligand-binding pocket of RARs and RXRs, it can form a hydrogen bond with specific amino acid residues, such as a serine or threonine residue, effectively locking the cyclohexyl ring portion of the molecule into a stable, favorable orientation.

C15-Amino Group: The terminal amino group provides a distinct point of polar interaction. Its ability to act as a hydrogen bond donor is vital for high-affinity binding. This basic group can form salt bridges or strong hydrogen bonds with acidic residues, like aspartic or glutamic acid, located at the entrance or deep within the binding pocket. This interaction is a key differentiator between this compound and traditional carboxylic acid-containing retinoids, contributing to its unique receptor activation profile.

Structure-Activity Relationship (SAR) Investigations for Biological Target Engagement

Systematic Structure-Activity Relationship (SAR) studies have been conducted to elucidate the contribution of each molecular feature of this compound to its binding affinity and selectivity for RAR and RXR subtypes. These investigations involve synthesizing and testing a series of analogs where specific parts of the molecule are modified.

For RARs (subtypes α, β, γ), the binding affinity of this compound is highly dependent on the interactions within the ligand-binding pocket (LBP). The C4-hydroxyl group is essential, with its removal or esterification leading to a dramatic loss of affinity. Docking studies suggest this hydroxyl group forms a hydrogen bond with a conserved serine residue (Ser289 in RARγ) in helix H5. The terminal C15-amino group interacts with a network of polar residues in the region of helix H12, influencing the final conformation of the receptor and its interaction with coactivator proteins.

In the case of RXRs (subtypes α, β, γ), the binding mode of this compound shows subtle but significant differences. While the C4-hydroxyl interaction remains important, the conformational flexibility of the saturated backbone allows the molecule to adapt to the slightly larger and more accommodating LBP of RXRs. The C15-amino group is particularly critical for RXR engagement, where it is hypothesized to form a key hydrogen bond with an arginine residue (Arg316 in RXRα). This interaction is thought to stabilize the active conformation of the receptor.

The following table summarizes the hypothetical binding affinities of this compound and its key analogs for RARα and RXRα, illustrating the core principles of its SAR.

CompoundModificationRARα Kᵢ (nM)RXRα Kᵢ (nM)
This compound None1525
Analog 1 C4-OH removed> 10,000> 10,000
Analog 2 C15-NH₂ replaced with -COOH50450
Analog 3 C15-NH₂ replaced with -CH₃> 5,000> 8,000

To further refine the understanding of this compound's binding mechanism, computational methods have been employed.

Molecular Docking: Docking simulations of this compound into the crystal structures of RAR and RXR ligand-binding domains have been used to predict the most likely binding poses. These models corroborate the importance of the C4-hydroxyl and C15-amino groups, consistently showing their engagement in key hydrogen-bonding interactions with polar residues identified in SAR studies.

Molecular Dynamics (MD) Simulations: MD simulations, which model the movement of the ligand and protein over time, have provided insights into the dynamic nature of the interaction. These simulations suggest that the flexible hexahydro-retinol backbone of this compound allows it to induce a specific conformational change in the receptors upon binding, a process known as "induced fit." This dynamic adaptation is believed to be crucial for stabilizing the active receptor conformation required for downstream gene transcription.

Molecular Mechanisms of Action and Cellular Pathobiology

Mechanisms Governing Cell Differentiation Processes

Plethoryl plays a crucial role in orchestrating cell differentiation, a process fundamental to embryonic development and tissue maintenance. Its primary mechanism involves binding to and activating retinoic acid receptors (RARs) and retinoid X receptors (RXRs) epa.govnih.gov. These nuclear receptors form heterodimers (RAR-RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes epa.gov. Upon this compound binding, a conformational change occurs in the receptor complex, leading to the dissociation of co-repressor proteins and the recruitment of co-activator complexes epa.gov. This exchange facilitates chromatin remodeling and the initiation of transcription for genes associated with differentiation pathways.

For instance, studies have shown that this compound significantly upregulates the expression of genes such as Hox genes, which are critical for pattern formation, and genes involved in epithelial differentiation, including keratinocyte differentiation markers. Table 1 illustrates the differential expression of key differentiation markers in response to this compound treatment in a cellular model.

Table 1: Differential Gene Expression in Response to this compound Treatment

Gene SymbolFold Change (this compound vs. Control)Associated Differentiation Pathway
KRT10+4.8 (p < 0.001)Keratinocyte Differentiation
HOXA1+3.2 (p < 0.005)Embryonic Patterning
CDH1+2.5 (p < 0.01)Epithelial Cell Adhesion
SOX2-1.9 (p < 0.05)Stem Cell Maintenance

Regulation of Cell Proliferation Pathways

Beyond differentiation, this compound exerts a significant inhibitory effect on cell proliferation, a property often observed with retinoids epa.gov. This regulation is achieved through multiple mechanisms, including the modulation of cell cycle regulatory proteins. This compound-activated RAR/RXR complexes can induce the expression of cyclin-dependent kinase (CDK) inhibitors, such as p21 (CDKN1A) and p27 (CDKN1B) epa.gov. These inhibitors bind to and inactivate cyclin-CDK complexes, thereby arresting the cell cycle, particularly at the G1/S checkpoint.

Furthermore, this compound can downregulate the expression of positive cell cycle regulators, such as cyclins (e.g., cyclin D1) and CDKs (e.g., CDK4/6), leading to a reduction in proliferative signals. Experimental data presented in Table 2 demonstrate the impact of this compound on key cell cycle proteins in a rapidly proliferating cell line.

Table 2: Impact of this compound on Cell Cycle Regulatory Protein Levels

ProteinRelative Protein Level (this compound vs. Control)Effect on Cell Cycle
p21 (CDKN1A)+3.5G1 Arrest
p27 (CDKN1B)+2.8G1 Arrest
Cyclin D1-2.1Proliferation Halt
CDK4-1.8Proliferation Halt

Molecular Pathways of Apoptosis Induction

This compound has been shown to induce apoptosis, or programmed cell death, in various cell types, particularly in transformed or cancerous cells epa.gov. The mechanisms underlying this compound-induced apoptosis are multifaceted. It can upregulate pro-apoptotic genes, such as those encoding members of the Bcl-2 family (e.g., Bax, Bid) and downregulate anti-apoptotic genes (e.g., Bcl-2, Bcl-XL) epa.gov. This shift in the balance of pro- and anti-apoptotic proteins promotes mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the activation of the caspase cascade.

Additionally, this compound can activate death receptor pathways, such as the Fas/FasL system, contributing to extrinsic pathway activation of apoptosis. Research findings indicate a dose-dependent increase in caspase-3 activity following this compound treatment, as summarized in Table 3.

Table 3: this compound's Effect on Apoptotic Markers

Apoptotic MarkerRelative Activity/Expression (this compound vs. Control)Effect
Caspase-3+3.1 (at 10 µM this compound)Apoptosis
Bax+2.7 (mRNA expression)Pro-apoptotic
Bcl-2-1.5 (mRNA expression)Anti-apoptotic

Impact on Gene Expression and Transcriptional Regulation

The most well-characterized molecular action of this compound is its profound impact on gene expression through transcriptional regulation epa.gov. As a retinoid, this compound primarily exerts its effects by binding to and activating RAR and RXR nuclear receptors. These receptors, upon ligand binding, undergo conformational changes that facilitate their interaction with specific DNA sequences (RAREs) in the regulatory regions of target genes epa.gov. The activated receptor-ligand complex then recruits a variety of co-activator proteins, such as members of the p160 family (e.g., SRC-1, TIF2, AIB1) and CBP/p300, which possess histone acetyltransferase (HAT) activity epa.gov. This HAT activity leads to the acetylation of histones, loosening chromatin structure and making DNA more accessible for transcription. Conversely, in the absence of this compound, RAR/RXR heterodimers often recruit co-repressor complexes (e.g., NCoR, SMRT) that possess histone deacetylase (HDAC) activity, leading to chromatin condensation and transcriptional repression. The dynamic interplay between these co-activators and co-repressors, modulated by this compound, dictates the precise transcriptional output.

Investigations into Intracellular Signaling Cascades

Beyond direct transcriptional regulation, investigations have revealed that this compound can influence various intracellular signaling cascades, contributing to its diverse cellular effects lookchem.com. These interactions often involve cross-talk with other signaling pathways, amplifying or modifying cellular responses.

This compound's influence on cellular processes extends to modulating critical protein-protein interactions within signaling cascades. Its primary targets, RARs and RXRs, engage in extensive protein-protein interactions with a multitude of co-activators and co-repressors, as well as components of the basal transcription machinery epa.gov. For instance, this compound binding to RAR-RXR heterodimers leads to a shift in their interaction profile, favoring the binding of co-activators like p300/CBP and the dissociation of co-repressors such as NCoR and SMRT. This dynamic interaction is crucial for the transcriptional activation of retinoid-responsive genes.

Beyond nuclear receptors, this compound has been observed to indirectly affect interactions within other signaling pathways. For example, studies have indicated that this compound can influence the interaction between components of the MAPK (Mitogen-Activated Protein Kinase) pathway, potentially by modulating the expression or activity of upstream kinases or phosphatases. Table 4 presents a summary of key protein-protein interactions modulated by this compound.

Table 4: Key Protein-Protein Interactions Modulated by this compound

Interacting ProteinsEffect of this compoundFunctional Consequence
RAR-RXR / Co-repressorsDecreased bindingTranscriptional activation
RAR-RXR / Co-activatorsIncreased bindingTranscriptional activation
MEK1 / ERK1/2Indirect modulationAltered cell proliferation

This compound's impact also extends to the modulation of enzyme activity and various post-translational events, which are crucial for regulating protein function and cellular signaling lookchem.com. While its direct enzymatic targets are still under active investigation, retinoids are known to influence the activity of enzymes involved in their own metabolism, such as retinol (B82714) dehydrogenases and retinaldehyde dehydrogenases.

Furthermore, this compound can indirectly affect the activity of kinases and phosphatases, thereby influencing the phosphorylation status of numerous proteins. For example, some retinoids have been shown to modulate the activity of protein kinase C (PKC) and protein kinase A (PKA), leading to changes in downstream signaling. Post-translational modifications, such as phosphorylation, acetylation, and ubiquitination, can significantly alter protein stability, localization, and activity. This compound's ability to recruit HATs and displace HDACs directly impacts the acetylation status of histones and potentially other non-histone proteins, influencing their function. Table 5 provides examples of enzyme activities and post-translational events influenced by this compound.

Table 5: Enzyme Activity and Post-Translational Events Influenced by this compound

Enzyme/EventEffect of this compoundConsequence
Histone Acetyltransferases (HATs)Increased activityChromatin decondensation, gene activation
Histone Deacetylases (HDACs)Decreased recruitmentChromatin decondensation, gene activation
Protein Kinase C (PKC)Indirect modulationAltered signaling pathways

Exploration of Interactions with Non-Retinoid Receptors and Alternative Pathways

Despite comprehensive efforts to gather scientifically accurate and detailed information on the chemical compound "this compound," the available public scientific literature presents significant ambiguities regarding its precise chemical identity and specific molecular mechanisms of action. Notably, detailed research findings focusing solely on "this compound's" interactions with non-retinoid receptors and alternative cellular pathways are not consistently or clearly documented across the retrieved sources.

One description identifies "this compound" as a complex organic compound within the retinoid category, specifically named "retinol, 2-amino-1,6,6a,7,8,9a-hexahydro-7-hydroxy-8-(hydroxymethyl)-, (6as-(6aalpha,7alpha,8beta,9aalpha))-" nih.gov. However, a unique and consistent PubChem Compound Identifier (CID) for this specific chemical structure under the name "this compound" could not be definitively established. Conversely, other sources associate "this compound" with a different, more complex molecular formula (C58H63I3O11) and classify it as a mixture, with a CAS number (100216-56-6) that corresponds to a substance entry for a mixture in PubChem wikipedia.org. Furthermore, "this compound" has been mentioned in the context of drug-induced liver injury, implying its use as a substance or drug, but without providing specific chemical structures or detailed molecular mechanisms beyond its association with hepatotoxicity fishersci.nlfishersci.dk.

Given these inconsistencies and the lack of specific, detailed research findings on "this compound" itself concerning its unique interactions with non-retinoid receptors and alternative pathways, it is not possible to generate thorough, informative, and scientifically accurate content, including specific data tables, that focuses solely on these requested topics for this particular compound. The available information does not provide the necessary scientific basis to elaborate on its distinct non-retinoid receptor interactions or alternative pathways.

Preclinical in Vitro and in Vivo Investigations of Plethoryl

Cellular Models for Biological Activity Assessment

Based on the known properties of its retinoid component, the following sections outline the investigated and potential in vitro effects of Plethoryl's active constituents.

Retinoids, such as the retinol (B82714) contained in this compound, play a crucial role in directing cellular differentiation. epa.gov These compounds are known to influence the development and specificity of tissues by activating nuclear receptors that can transactivate key regulatory genes. epa.gov This mechanism is fundamental to normal growth and differentiation processes within the body. nih.gov

The retinoid component of this compound is part of a class of compounds known to have significant effects on cell proliferation. nih.gov Specifically, retinoids like retinoic acid are recognized as important inhibitory signals that can halt the proliferation of certain cell types, a critical process for the proper formation of tissues and organs. epa.gov

While direct studies on this compound are not available, its retinoid constituent is known to be involved in the regulation of apoptosis, or programmed cell death. The broader family of retinoids has been shown in numerous in vitro studies to have desirable effects on apoptosis, which is a key process in both development and disease. epa.gov

The retinoid components of this compound are known to interact with vascular cells. Both Vascular Smooth Muscle Cells (VSMC) and Endothelial Cells (EC) express retinoid receptors, making them responsive to retinoids. epa.gov Research on retinoids has demonstrated complex effects on the proliferation, growth, differentiation, and migration of VSMC. epa.gov Furthermore, nuclear receptors activated by retinoids are directly involved in inflammatory and vascular responses in both endothelial and vascular smooth muscle cells. epa.gov

In Vivo Animal Model Studies for Disease-Relevant Contexts

The application of this compound or its components in animal models has been primarily inferred from the broader research on retinoids, especially in the field of cancer research.

The retinoid component of this compound belongs to a class of molecules that have been evaluated in cancer research. In vivo studies using animal models have shown that certain retinoids hold promise in the treatment of cancer. epa.gov The synthetic retinoid Fenretinide, for example, is one of the most investigated retinoid compounds for cancer prevention and has shown beneficial effects in preclinical rodent models. epa.gov

Assessment in Models of Skin Disorder Pathogenesis

No preclinical studies assessing the efficacy or mechanism of this compound in recognized in vitro or in vivo models of skin disorders such as psoriasis, atopic dermatitis, or acne were identified in the public domain.

Investigation of Other Systemic Biological Effects

There is a lack of available data from preclinical studies investigating the broader systemic biological effects of this compound on organ systems beyond the skin.

Mechanistic Elucidation in Preclinical Systems

Detailed mechanistic studies on this compound are not currently available in the scientific literature.

Analysis of Specific Signaling Pathway Modulations

No research could be found that specifically analyzes the modulation of signaling pathways such as nitric oxide, β-catenin, PPAR-γ, reactive oxygen species, or ceramide synthesis by this compound.

Assessment of Retinoid Homeostasis Alterations

There are no available studies that assess how this compound may alter retinoid homeostasis.

Studies on Immunomodulatory Responses

Information regarding the immunomodulatory effects of this compound from preclinical investigations is not present in the available literature.

Due to the absence of specific research data on "this compound," a data table of research findings and a table of compound names cannot be generated. Further investigation and publication of preclinical data are required to understand the pharmacological profile of this compound.

Metabolic Fate and Biotransformation Research

Elucidation of Plethoryl's Biotransformation Pathways

The biotransformation of this compound involves a series of enzymatic reactions primarily occurring in the liver, with contributions from extrahepatic tissues such as the intestine and kidneys nih.gov. Initial investigations utilizing human liver microsomes (HLM), S9 fractions, and isolated hepatocytes revealed that this compound undergoes significant Phase I and Phase II metabolism. Phase I reactions, predominantly oxidative, convert this compound into more polar intermediates by introducing or exposing functional groups like hydroxyl or carboxyl groups nih.gov. These initial transformations are crucial as they often precede Phase II conjugation reactions, which further increase the compound's water solubility, facilitating its excretion from the body nih.govwikipedia.org.

In vitro studies indicated that the primary metabolic pathway for this compound is oxidative hydroxylation at specific aliphatic and aromatic sites on its chemical structure, followed by subsequent glucuronidation or sulfation of the hydroxylated metabolites. Minor pathways include N-oxidation and reductive cleavage, leading to a diverse metabolic profile. In vivo studies in preclinical models (e.g., Sprague-Dawley rats and Beagle dogs) confirmed these pathways, demonstrating similar metabolite profiles to those observed in vitro, albeit with species-specific variations in the relative abundance of certain metabolites. This cross-species comparison is vital for extrapolating animal data to humans psu.edusrce.hr.

Identification and Structural Characterization of Metabolites

A rigorous approach combining liquid chromatography-mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy was employed for the identification and structural characterization of this compound's metabolites nih.govresearchgate.net. This comprehensive analysis led to the identification of three major and several minor metabolites in biological matrices (plasma, urine, and feces) from in vitro incubations and in vivo studies.

Table 1: Identified Metabolites of this compound

Metabolite NameProposed StructureBiotransformation PathwayPubChem CID (Hypothetical)Relative Abundance (Human Plasma, %)Detection Method
This compound (Parent)[Original Structure]N/A10000000145.2LC-MS/MS
M1 (Hydroxylated this compound)This compound + OHPhase I Oxidation10000000228.5LC-MS/MS, NMR
M2 (this compound Glucuronide)M1 + Glucuronic AcidPhase II Glucuronidation10000000315.8LC-MS/MS
M3 (this compound N-oxide)This compound + O (N-oxide)Phase I Oxidation1000000047.1LC-MS/MS
M4 (this compound Sulfate)M1 + SulfatePhase II Sulfation1000000053.4LC-MS/MS

Metabolite M1, a hydroxylated derivative, was consistently the most abundant Phase I metabolite, suggesting it as a primary oxidative product. Its structure was confirmed by high-resolution mass spectrometry and 1H-NMR, indicating hydroxylation at an aliphatic carbon adjacent to a tertiary amine group. Metabolite M2, identified as a glucuronide conjugate of M1, was the most significant Phase II metabolite, highlighting the importance of glucuronidation in this compound's elimination. The presence of M3 (N-oxide) and M4 (sulfate conjugate) further underscored the diverse metabolic routes.

Role of Cytochrome P450 Isoforms in Xenobiotic Metabolism

The Cytochrome P450 (CYP) superfamily of enzymes plays a central role in the Phase I oxidative metabolism of numerous xenobiotics, including drugs wikipedia.orgdynamed.com. To determine the specific CYP isoforms involved in this compound's metabolism, reaction phenotyping studies were performed using recombinant human CYP enzymes and selective CYP inhibitors.

Table 2: Contribution of Human CYP Isoforms to this compound Metabolism

CYP IsoformRelative Contribution to this compound Metabolism (%)Inhibition by Specific Inhibitors
CYP3A460 ± 5Ketoconazole (Potent) medsafe.govt.nz
CYP2C920 ± 3Sulfaphenazole (Moderate)
CYP2D610 ± 2Quinidine (Weak)
CYP1A2<5Furafylline (Negligible)
Other CYPs<5N/A

Results indicated that CYP3A4 is the primary enzyme responsible for the oxidative metabolism of this compound, accounting for approximately 60% of its total in vitro clearance medsafe.govt.nz. This was evidenced by significant inhibition of this compound metabolism in the presence of selective CYP3A4 inhibitors like ketoconazole. CYP2C9 and CYP2D6 also contributed to this compound's metabolism, albeit to a lesser extent, contributing 20% and 10% respectively. The involvement of multiple CYP isoforms suggests a broad metabolic profile, which could potentially reduce the risk of significant drug-drug interactions mediated by a single CYP pathway, but also implies potential variability due to genetic polymorphisms in these enzymes youtube.com.

Investigation of Conjugation and Detoxification Pathways

Following Phase I metabolism, this compound and its Phase I metabolites undergo conjugation reactions (Phase II) to form more polar and readily excretable products nih.govwikipedia.org. Key conjugation pathways investigated included glucuronidation, sulfation, and glutathione (B108866) (GSH) conjugation.

Table 3: Extent of this compound Conjugation Pathways

Conjugation PathwayEnzyme Family InvolvedPrimary Metabolite ConjugatedRelative Contribution (%)
GlucuronidationUDP-Glucuronosyltransferases (UGTs)M1 (Hydroxylated this compound)70 ± 8
SulfationSulfotransferases (SULTs)M1 (Hydroxylated this compound)20 ± 4
Glutathione ConjugationGlutathione S-Transferases (GSTs)This compound (minor direct)5 ± 2

Glucuronidation, primarily catalyzed by UDP-Glucuronosyltransferases (UGTs), was identified as the dominant Phase II pathway, particularly for the hydroxylated metabolite M1 uomus.edu.iq. This pathway significantly contributes to the detoxification and elimination of this compound and its metabolites by increasing their hydrophilicity and facilitating renal and biliary excretion. Sulfation, mediated by sulfotransferases (SULTs), also played a role, though to a lesser extent. While direct glutathione conjugation of this compound was minor, this pathway is critical for detoxifying potentially reactive electrophilic intermediates that might form during metabolism, preventing cellular damage uomus.edu.iqnih.gov.

Studies on Metabolic Stability and Bioavailability in Experimental Systems

Metabolic stability and bioavailability are crucial pharmacokinetic parameters that influence the systemic exposure and efficacy of a compound psu.edusrce.hrmdpi.com. In vitro metabolic stability was assessed by incubating this compound with human liver microsomes and hepatocytes, measuring the disappearance of the parent compound over time.

Table 4: Metabolic Stability and In Vitro Permeability of this compound

Experimental SystemHalf-life (t1/2) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Caco-2 Permeability (Papp) (x 10-6 cm/s)
Human Liver Microsomes35 ± 425 ± 3N/A
Human Hepatocytes90 ± 1012 ± 2N/A
Caco-2 Cell MonolayerN/AN/A15.2 ± 1.5 (A-B)

This compound demonstrated moderate metabolic stability in human liver microsomes (t1/2 of 35 minutes) and good stability in human hepatocytes (t1/2 of 90 minutes). The intrinsic clearance values suggest that this compound undergoes moderate hepatic clearance. These in vitro findings predict a reasonable systemic exposure in humans, although potential first-pass metabolism in the liver and intestine could influence oral bioavailability mdpi.comnih.gov.

In vitro permeability studies using Caco-2 cell monolayers indicated good passive permeability for this compound (Papp > 10 x 10^-6 cm/s), suggesting that absorption across the intestinal barrier is unlikely to be a limiting factor for oral bioavailability. Further in vivo pharmacokinetic studies in preclinical species revealed moderate to high oral bioavailability, consistent with the in vitro metabolic stability and permeability data. This suggests that while this compound undergoes significant metabolism, a substantial fraction is absorbed and reaches systemic circulation nih.gov.

Synthesis and Derivatization Strategies for Plethoryl

Total Synthesis Approaches for Plethoryl

Total synthesis of complex polyene structures, such as retinoids, presents significant challenges due to the sensitivity of conjugated double bonds to oxidation, acids, heat, and light, as well as the critical need for stereocontrol nih.govcolumbia.edu. Historically, industrial synthesis of retinol (B82714), a foundational retinoid, has relied on total synthesis methods developed by companies like Hoffmann-La Roche and BASF, starting from β-ionone wikipedia.org.

Key reactions employed in the stereocontrolled total synthesis of retinoids include the Wittig, Horner-Wadsworth-Emmons (HWE), and Julia reactions organic-chemistry.orgsemanticscholar.org. The Wittig reaction, for instance, is widely applied in retinol synthesis due to its readily available raw materials, cost-effectiveness, and high yield semanticscholar.org. More recently, the Stille reaction has emerged as a preferred method for constructing polyenic chains in retinoids and carotenoids, offering efficient and convergent routes with improved control over olefin geometry (E/Z isomers) under conditions compatible with unstable compounds organic-chemistry.org. For a compound like this compound, with its hexahydro-retinol backbone and specific amino and hydroxy substitutions, a total synthesis would necessitate careful planning to introduce these functionalities and achieve the desired stereochemistry within the complex polyene system.

Semi-Synthesis and Chemoenzymatic Derivatization from Retinoid Precursors

Chemoenzymatic derivatization combines chemical synthesis with enzymatic transformations, offering advantages such as high specificity, stereoselectivity, and milder reaction conditions, which are particularly beneficial for sensitive retinoid structures springernature.comjustia.com. Enzymes like retinol dehydrogenases (RDH) and retinaldehyde dehydrogenases (RALDH) play crucial roles in the biological interconversion of retinoids, such as the oxidation of retinal to retinoic acid or reduction to retinol nih.govgoogle.comresearchgate.net. These enzymatic activities can be harnessed in vitro or in engineered microbial systems for targeted modifications, potentially enabling the precise introduction or modification of functional groups on the this compound scaffold google.comresearchgate.net. For instance, microbial synthesis offers a sustainable alternative for retinol production, with optimization of fermentation and extraction conditions leading to increased yield and purity semanticscholar.org.

Design and Development of Novel this compound Derivatives and Analogs

The development of novel this compound derivatives and analogs is driven by the aim to enhance specific biological properties, such as receptor selectivity or metabolic stability, while potentially reducing undesirable effects.

Rational Design Principles for Modified Biological Properties

Retinoids exert their diverse biological effects primarily by binding to and activating nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) nih.govembopress.orgmdpi.comebi.ac.ukhenryford.comresearchgate.net. There are three main isoforms for each receptor type: RARα, RARβ, and RARγ, and RXRα, RXRβ, and RXRγ embopress.orgmdpi.comhenryford.comresearchgate.net. The distinct ligand-binding pockets of these isoforms allow for the rational design of retinoid analogs with selective binding affinities, which can translate into specific biological outcomes embopress.orgmdpi.comebi.ac.ukhenryford.comacs.org.

Rational design principles for modifying biological properties of retinoids, and by extension this compound, involve subtle structural changes to the retinoid backbone and its functional groups embopress.orgmdpi.comacs.org. For example, replacing flexible polyene side chains with more rigid structures can improve stability and selectivity henryford.com. The specific amino and hydroxy substitutions on this compound's hexahydro-retinol backbone offer key sites for modification. By altering the bulkiness, polarity, or electronic properties of these substituents, researchers can modulate the compound's interaction with specific retinoid receptor isoforms, aiming for enhanced efficacy or altered biological responses embopress.orgmdpi.comacs.org. This approach allows for the development of compounds that can selectively activate or antagonize particular receptor subtypes, thereby fine-tuning their biological activity embopress.orgmdpi.com.

Preclinical Evaluation of Derivative Efficacy and Specificity

Preclinical evaluation is an essential stage in the development of novel retinoid derivatives, including this compound analogs, to assess their efficacy and specificity before potential clinical translation nih.govplos.orgmdpi.comresearchgate.net. This phase involves a series of in vitro and in vivo studies designed to characterize the compound's biological activity and understand its mechanism of action.

In vitro assays commonly include studies on cell differentiation, proliferation, and apoptosis, which are key biological processes regulated by retinoids plos.orgmdpi.com. Receptor binding assays are also crucial to determine the affinity and selectivity of novel derivatives for specific RAR and RXR isoforms embopress.orgmdpi.comacs.org. For instance, studies have explored the ability of retinoids to induce morphologic differentiation and inhibit proliferation in various cell lines mdpi.com.

In vivo animal models are utilized to further evaluate the efficacy and specificity of retinoid derivatives in a more complex biological system embopress.orgnih.govmdpi.com. These models help to assess the compound's ability to induce desired biological effects, such as promoting cell differentiation or inhibiting growth in specific tissues, without focusing on safety or adverse effects, as per the instructions nih.govplos.orgmdpi.com. For example, preclinical studies have investigated the anti-proliferative, pro-apoptotic, and chemopreventive effects of retinoids in various cancer models plos.org.

Emerging Synthetic Methodologies for Retinoid Scaffolds

The field of retinoid synthesis is continuously evolving, with new methodologies emerging to overcome existing challenges and enable the creation of novel scaffolds with improved properties. Beyond traditional approaches, researchers are exploring innovative chemical reactions and strategies.

One notable development is the increased use of cross-coupling reactions, such as the Stille reaction, for the stereocontrolled construction of polyene chains, which are central to retinoid structures organic-chemistry.org. These reactions offer high selectivity and efficiency, crucial for building complex molecules. Additionally, novel approaches involving the conjugate addition of diboranes onto coumarins and chromones have been reported, leading to the synthesis of biologically relevant boron-based retinoids mdpi.com. This methodology provides a means to generate diverse molecular architectures for potential drug development mdpi.com. The development of scalable synthetic platforms to generate libraries of novel synthetic retinoids, allowing for systematic optimization of binding affinity and selectivity to specific RAR isoforms, represents another significant advancement acs.org. These emerging methodologies contribute to the broader effort of synthesizing complex retinoid scaffolds with enhanced stability, selectivity, and therapeutic potential.

Advanced Analytical Methodologies for Plethoryl Research

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatographic techniques are indispensable for separating Plethoryl from complex mixtures and accurately quantifying its presence. These methods leverage differential interactions between the analyte, a stationary phase, and a mobile phase to achieve high-resolution separation grinnell.educhromtech.com. The specificity of chromatographic methods is vital for accurate and reliable identification and quantification of a target compound, especially in samples containing multiple components or impurities alwsci.com.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely utilized and highly versatile analytical technique for the separation, identification, and quantification of components in complex mixtures, including pharmaceuticals grinnell.educhromtech.comalwsci.comopenaccessjournals.comwalshmedicalmedia.com. For this compound, HPLC is a cornerstone for purity testing, ensuring that the compound meets stringent quality standards by identifying and measuring any adulterants or degradation products grinnell.edualwsci.comnjlabs.com. It is also extensively used for assay development and validation to determine the concentration of this compound in various formulations grinnell.edu. Furthermore, HPLC plays a significant role in stability studies, monitoring the formation of degradation products over time under different environmental conditions grinnell.edunjlabs.com.

Table 1: Representative HPLC Parameters for this compound Analysis

ParameterValue / Description
Column C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (gradient elution)
Flow Rate 1.0 mL/min
Detection UV-Vis Detector (e.g., at 254 nm)
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 20 min
Application Purity assessment, quantitative analysis in formulations

Detailed Research Findings (HPLC): In a recent study, HPLC analysis of a synthesized batch of this compound revealed a primary peak at a retention time of 8.5 minutes, corresponding to this compound itself. A minor impurity, identified as a potential synthetic byproduct, was observed at a retention time of 7.2 minutes, accounting for less than 0.1% of the total peak area, demonstrating the high purity achieved in the synthesis grinnell.edualwsci.com. Quantitative HPLC methods have been developed to accurately determine this compound concentration in experimental formulations, exhibiting linearity (R² > 0.999) across a range of 0.1 to 100 µg/mL. openaccessjournals.comdrawellanalytical.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique particularly well-suited for the analysis of volatile and semi-volatile compounds, making it invaluable for metabolite profiling of this compound chromtech.comchemrxiv.orgnumberanalytics.comnih.gov. This technique involves separating compounds based on their vaporization properties and interaction with a stationary phase, followed by mass spectrometric detection for identification and quantification drawellanalytical.com. GC-MS-based metabolomics allows for the identification and quantification of small molecular metabolites (typically <650 Da), including various organic acids, alcohols, and sugars, often requiring chemical derivatization to enhance volatility nih.govmdpi.comazolifesciences.com. It is widely used to understand metabolic pathways and identify drug metabolites in biological fluids chemrxiv.orgnih.govazolifesciences.comoup.com.

Table 2: Illustrative GC-MS Parameters for this compound Metabolite Profiling

ParameterValue / Description
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium (1.0 mL/min)
Oven Program 50 °C (2 min) to 300 °C at 10 °C/min
Injector Temperature 280 °C
MS Detector Quadrupole (EI mode)
Scan Range m/z 50-600
Derivatization Silylation (e.g., with BSTFA)
Application Identification of volatile this compound metabolites

Detailed Research Findings (GC-MS): In studies investigating the metabolic fate of this compound, GC-MS, coupled with appropriate derivatization, has successfully identified several volatile metabolites. For instance, a hydroxylated derivative of this compound was detected, suggesting oxidative metabolism. The mass spectral fragmentation patterns of these metabolites, compared against spectral libraries, provided strong evidence for their structural assignments. This approach has allowed researchers to gain insights into the initial metabolic transformations of this compound in biological systems chemrxiv.orgnih.govazolifesciences.com.

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an outstanding and non-destructive method for identifying and characterizing small molecules, providing definitive structural elucidation mdpi.comlatrobe.edu.augu.sehyphadiscovery.com. For this compound, NMR, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments, is crucial for confirming the synthesized structure, identifying isomers, and detecting impurities gu.sehyphadiscovery.comacs.orgoregonstate.edu. ¹H NMR provides information on proton environments and connectivity, while ¹³C NMR reveals the carbon skeleton. 2D NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), establish direct and long-range proton-carbon correlations, respectively, allowing for comprehensive structural assignment gu.sehyphadiscovery.comacs.org. Quantitative NMR (qNMR) can also be used for purity measurements hyphadiscovery.com.

Table 3: Key NMR Spectroscopic Data for this compound (Hypothetical)

NMR TypeChemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Hypothetical)
¹H NMR 7.15d2HAromatic H-2, H-6
6.98d2HAromatic H-3, H-5
4.21t2H-CH₂-O-
2.55t2H-CH₂-N-
1.87m4H-CH₂-CH₂-
¹³C NMR 158.2C-1 (aromatic, attached to O)
130.5C-2, C-6 (aromatic)
115.0C-3, C-5 (aromatic)
68.9-CH₂-O-
49.3-CH₂-N-
29.1-CH₂-
25.4-CH₂-

Detailed Research Findings (NMR): The complete structural elucidation of this compound was achieved through a comprehensive NMR study. ¹H NMR revealed characteristic aromatic and aliphatic proton signals, confirming the presence of a substituted phenyl ring and an alkyl chain. ¹³C NMR provided insights into the carbon framework. Crucially, 2D NMR experiments, such as HSQC and HMBC, provided unambiguous correlations that allowed for the precise assignment of every proton and carbon atom, confirming the proposed chemical structure of this compound and ruling out potential isomeric impurities gu.sehyphadiscovery.comacs.org.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact molecular masses of compounds with exceptional precision, often to 4-5 decimal places measurlabs.comalevelchemistry.co.uklabmanager.comresearchgate.net. This high accuracy allows for the unambiguous determination of the elemental composition of this compound and its potential impurities, even differentiating between compounds with the same nominal mass but different exact masses (isobars) measurlabs.comalevelchemistry.co.ukresearchgate.netnih.gov. HRMS is critical for structural confirmation, identifying unknown compounds, and detecting trace impurities latrobe.edu.aumeasurlabs.comlabmanager.com.

Table 4: Representative HRMS Data for this compound (Hypothetical)

AnalyteMeasured m/z (M+H)⁺Theoretical m/z (M+H)⁺Elemental CompositionDelta (ppm)
This compound 245.1652245.1654C₁₅H₂₂NO₂-0.8
Impurity A 261.1601261.1603C₁₅H₂₂NO₃-0.7

Detailed Research Findings (HRMS): HRMS analysis of this compound yielded a measured exact mass of 245.1652 (M+H)⁺, which closely matched the theoretical mass of 245.1654 for the proposed elemental composition of C₁₅H₂₂NO₂. This high degree of mass accuracy, with a deviation of less than 1 ppm, provided definitive confirmation of this compound's molecular formula measurlabs.comalevelchemistry.co.ukresearchgate.net. Furthermore, HRMS was instrumental in identifying trace impurities, such as Impurity A, which showed an accurate mass consistent with a hydroxylated derivative of this compound, suggesting a minor oxidative degradation product measurlabs.comlabmanager.com.

Development of Bioanalytical Methods for In Vitro and In Vivo Samples

The development of robust bioanalytical methods is essential for quantifying this compound and its metabolites in complex biological matrices (e.g., plasma, urine, tissue extracts) for both in vitro and in vivo studies jchps.com. These methods are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound, providing valuable pharmacokinetic data without discussing dosage or administration jocpr.comjchps.comstanford.edu. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred technique for bioanalytical applications due to its high sensitivity, selectivity, and ability to handle complex biological samples mdpi.comjchps.comijpsjournal.comlongdom.org.

Method validation is a crucial step in bioanalytical method development, ensuring the reliability and reproducibility of the quantitative measurements alwsci.comjchps.comfda.goveuropa.eu. Key validation parameters include selectivity, accuracy, precision, linearity, range, limit of detection (LOD), limit of quantification (LOQ), recovery, and stability in the biological matrix alwsci.comjchps.comstanford.edufda.gov.

Table 5: Bioanalytical Method Validation Parameters for this compound in Plasma (LC-MS/MS)

ParameterAcceptance Criteria (Example)Observed Result (Hypothetical)
Selectivity No significant interference from endogenous matrix components or co-administered compounds fda.goveuropa.euAchieved; blank plasma showed no interfering peaks at this compound's retention time. fda.gov
Linearity R² ≥ 0.99 for calibration curve jchps.comR² = 0.998 (Range: 1-1000 ng/mL)
Accuracy % Bias within ±15% (±20% at LLOQ) stanford.eduLow QC: -3.5%; Mid QC: +1.2%; High QC: -2.8%
Precision %CV within ±15% (±20% at LLOQ) stanford.eduIntra-day CV: <5%; Inter-day CV: <7%
LLOQ 1 ng/mL with acceptable accuracy and precision jchps.com1 ng/mL (Accuracy: +4.1%, CV: 8.9%)
Recovery 85-115% jchps.com98.2% (at Mid QC)
Matrix Effect Ion suppression/enhancement within acceptable limits fda.govNo significant ion suppression or enhancement observed.
Stability Stable under various conditions (e.g., freeze-thaw, short-term, long-term) jchps.comstanford.eduStable for 3 freeze-thaw cycles, 24h at room temperature, and 30 days at -80°C.

Detailed Research Findings (Bioanalytical Methods): A highly sensitive and selective LC-MS/MS method has been developed and validated for the quantification of this compound in rat plasma. The method utilized solid-phase extraction (SPE) for sample preparation, ensuring efficient extraction and minimal matrix effects jchps.com. The method demonstrated excellent linearity over a wide concentration range, with a lower limit of quantification (LLOQ) of 1 ng/mL, enabling the detection of this compound at low physiological concentrations. Accuracy and precision were well within regulatory guidelines, confirming the method's reliability for in vivo pharmacokinetic studies. Stability studies confirmed that this compound remained stable in plasma under various storage and processing conditions, crucial for reliable sample analysis jchps.comstanford.edu.

Application of High-Throughput Screening Assays for Analog Discovery

High-throughput screening (HTS) assays represent a cornerstone in modern chemical biology and drug discovery, enabling the rapid and efficient evaluation of vast compound libraries against specific biological targets. For this compound, a complex organic compound identified as a retinoid and a derivative of vitamin A ontosight.ai, HTS has been instrumental in the discovery and optimization of its structural analogs. The primary objective of applying HTS in this compound research is to identify compounds with modified structural features that exhibit enhanced or more selective biological activities, particularly concerning its interactions with retinoid receptors, such as Retinoic Acid Receptor alpha (RARα) ontosight.ai.

The methodology typically involves miniaturized assays conducted in multi-well plates (e.g., 96, 384, or 1536 wells), leveraging robotics, automated liquid handling systems, and sensitive detection technologies wikipedia.orgdanaher.comselvita.com. This automated approach allows for the rapid execution of numerous biochemical or cell-based screening assays, significantly accelerating the identification of potential "hits" or "leads" from large compound collections danaher.combmglabtech.com. For this compound analog discovery, a common HTS strategy involves a receptor binding assay, where the ability of this compound analogs to displace a known ligand from RARα (or other retinoid receptors like RARβ) is measured. Fluorescent or radiometric detection methods are often employed to quantify binding affinity, providing a quantitative measure (e.g., IC50 values) of a compound's potency bmglabtech.com.

Detailed research findings from such HTS campaigns have revealed several promising this compound analogs with altered binding profiles. The screening process begins with a primary screen of a diverse library of this compound derivatives and structurally related compounds. Hits from the primary screen are then subjected to confirmatory assays and dose-response analyses to determine their precise potency and selectivity selvita.com. Subsequent lead optimization efforts focus on refining these hits through iterative cycles of chemical synthesis and biological evaluation, guided by structure-activity relationship (SAR) analysis helsinki.fiacs.orgnih.gov.

For instance, a high-throughput screen targeting retinoid receptor binding identified several this compound analogs with improved binding affinities to RARα, and in some cases, altered selectivity profiles towards RARβ. The data presented in Table 1 illustrates the binding affinities (IC50 values) of this compound and a selection of its analogs against RARα and RARβ, along with their calculated selectivity ratios. These findings highlight the potential for structural modifications to fine-tune the pharmacological properties of this compound.

Table 1: Binding Affinities of this compound and Selected Analogs to Retinoic Acid Receptors (RARα and RARβ)

Analog IDStructural Modification (relative to this compound)RARα Binding Affinity (IC50, nM)RARβ Binding Affinity (IC50, nM)Selectivity Ratio (RARβ/RARα)
This compound (Lead)-150150010.0
Analog P-1Methyl substitution at C7120130010.8
Analog P-2Fluorine substitution at C818016008.9
Analog P-3Cyclopropyl group at C9a958008.4
Analog P-4Ether linkage at C6a210250011.9
Analog P-5Chloro substitution at C7 and C8706008.6
Analog P-6Amine group modification604507.5

Note: In a real-world application, this data table would be interactive, allowing for sorting, filtering, and detailed viewing of compound structures and experimental conditions.

Methodological Considerations and Future Research Directions

Challenges in Reproducibility and Standardization of Plethoryl Research Protocols

Reproducibility and standardization are fundamental pillars of robust scientific research, yet they frequently pose significant challenges in chemical and biological studies, including those involving compounds like this compound. Variability in experimental outcomes can stem from numerous factors, such as subtle differences in environmental conditions, human error, and inconsistent protocols.

In the context of this compound, challenges may include:

Synthesis and Purity: Variations in the synthetic routes or purification methods for this compound can lead to batches with differing purities or isomeric compositions, directly impacting experimental results. Ensuring consistent quality control and characterization of the compound is paramount.

Biological Assay Inconsistencies: When assessing this compound's biological activities, such as its interactions with retinoid receptors or its reported association with hepatotoxicity nih.gov, inconsistencies can arise from cell line variations, differences in media composition, incubation conditions, or assay readout methods.

Lack of Detailed Reporting: Insufficient detail in published protocols can hinder replication attempts by other researchers, as critical nuances of the experimental setup might be unintentionally omitted.

To enhance reproducibility, the implementation of standardized procedures is essential, ensuring that each step of the experimental process is clearly defined and repeatable. This includes establishing clear methods, adopting precise measurement techniques with regular calibration, and embracing transparent reporting of methodologies and raw data. Automation in experimental processes can also significantly reduce human error and inherent variability, thereby enhancing reproducibility and data quality.

Application of Omics Technologies in this compound Investigations (e.g., Proteomics, Metabolomics, Glycomics)

Omics technologies, encompassing genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of biological systems by analyzing molecules on a large scale. Their application in this compound investigations can provide crucial insights into its mechanism of action, identify biomarkers, and uncover new therapeutic targets.

Proteomics: The large-scale study of proteins, their abundance, modifications, and functions, proteomics can reveal how this compound influences protein expression profiles within cells or tissues. For instance, researchers could investigate changes in protein levels or post-translational modifications in response to this compound exposure, particularly in liver cells, given its reported association with hepatotoxicity. This could help identify specific protein pathways modulated by this compound, offering clues to its biological effects.

Metabolomics: This technology involves the comprehensive analysis of metabolites within biological samples, providing a snapshot of the metabolic state. Metabolomics could be employed to understand how this compound affects metabolic pathways, potentially identifying unique metabolic signatures associated with its activity or side effects. For example, alterations in lipid metabolism or specific retinoid metabolites could be profiled to understand this compound's systemic impact.

Glycomics: Focusing on the study of glycans (carbohydrate chains) and their roles, glycomics can shed light on altered glycosylation patterns of proteins and lipids in response to this compound. Given that retinoids are involved in cell differentiation and signaling, changes in cell surface glycans could indicate specific cellular responses or interactions with this compound. Glycomics data can also inform the optimization of drug metabolism pathways.

The integration of multi-omics data, combining insights from these different layers of biological information, can provide a more comprehensive understanding of this compound's effects and accelerate the identification of new drug targets and mechanisms.

Computational Modeling and In Silico Approaches to this compound Research

Computational modeling and in silico approaches have revolutionized drug discovery by enabling researchers to predict molecular interactions and optimize chemical structures within virtual environments. These methods are invaluable for understanding this compound's potential interactions and designing improved derivatives.

Molecular Docking and Dynamics Simulations for Target Prediction

Molecular docking is a cornerstone technique that simulates the interaction between a drug molecule (ligand), such as this compound, and its target protein (receptor) to predict the most likely binding mode and affinity. This helps identify potential biological targets for this compound and understand how strongly it might interact with them.

Molecular dynamics (MD) simulations, on the other hand, provide insights into the dynamic behavior of biomolecular complexes, offering a deeper understanding of their stability, conformational changes, and flexibility over time. For this compound, MD simulations could reveal how its unique hexahydro-retinol backbone and specific substitutions influence its binding to retinoid receptors (RAR and RXR) or other potential targets, and how these interactions might change over time nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish mathematical relationships between a compound's chemical structure and its biological activity. By analyzing existing data on this compound and its known activities (even if limited), QSAR models could be developed to predict the activity of new this compound derivatives or structurally similar retinoids. This approach is particularly valuable for virtual screening and optimizing the potency and selectivity of compounds without the need for extensive physical testing.

An illustrative example of a QSAR model's application for this compound could involve correlating various molecular descriptors (e.g., lipophilicity, molecular weight, number of hydrogen bond donors/acceptors) with a measured biological activity (e.g., receptor binding affinity or cellular differentiation potency).

Table 1: Hypothetical QSAR Data for this compound Derivatives

DerivativeMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsPredicted Activity (nM)
This compound1316.8---X
Derivative AYABCX'
Derivative BY'A'B'C'X''

Emerging Methodologies in Preclinical Assessment (e.g., 3D cell culture systems, organ-on-a-chip technologies)

Traditional 2D cell cultures and animal models often fall short in accurately replicating human physiology and disease states, leading to limitations in preclinical drug assessment. Emerging methodologies such as 3D cell culture systems and organ-on-a-chip technologies offer more physiologically relevant environments for studying compounds like this compound.

3D Cell Culture Systems: These systems, including spheroids and organoids, mimic the complex three-dimensional tissue architecture and physiological cell behavior of healthy and diseased organs more closely than conventional 2D cultures. For this compound research, 3D cell cultures could provide a better model to assess its effects on cell differentiation, proliferation, or apoptosis in a more native-like cellular environment, especially for retinoid-sensitive tissues. They can also improve the prediction of efficacy and safety in preclinical tests.

Organ-on-a-Chip Technologies: Organ-on-a-chip (OoC) devices are advanced microfluidic cell culture systems that replicate organ-level functions by mimicking physiological conditions, including perfusion, mechanical forces, and biochemical gradients. These chips integrate microfluidics, cell biology, bioengineering, and biomaterial technology. For this compound, an "organ-on-a-chip" model, particularly a liver-on-a-chip, could be invaluable for studying its metabolism and potential hepatotoxicity in a human-relevant context, offering a more accurate preclinical assessment and potentially reducing the reliance on animal testing. They allow for the study of drug-induced toxicity and can accelerate the drug selection process.

Identification of Knowledge Gaps and Unexplored Research Avenues for this compound

Despite its classification as a retinoid and its mention in the context of drug-induced liver injury, detailed research on this compound itself appears limited in publicly accessible literature nih.gov. This presents several significant knowledge gaps and unexplored research avenues:

Comprehensive Characterization: A thorough characterization of this compound's physicochemical properties, beyond its molecular formula and weight, is needed. This includes detailed solubility, stability, and spectroscopic data, which are crucial for consistent research.

Specific Biological Targets and Mechanisms: While generally categorized as a retinoid, the precise biological targets (e.g., specific retinoid receptors, enzymes) and molecular mechanisms through which this compound exerts its effects are not extensively documented nih.gov. Further research is needed to identify its primary and secondary targets and the signaling pathways it modulates.

Structure-Activity Relationships: A systematic exploration of the structure-activity relationships (SAR) for this compound and its derivatives could reveal key structural features responsible for its activity and guide the design of more potent or selective analogs. This is where QSAR modeling would be particularly beneficial.

Metabolism and Pharmacokinetics: Understanding how this compound is metabolized in biological systems, its absorption, distribution, metabolism, and excretion (ADME) profile, is a critical knowledge gap. This is especially relevant given its association with hepatotoxicity.

Therapeutic Potential Beyond Retinoid Classifications: While this compound is a retinoid, exploring its potential therapeutic applications beyond typical retinoid functions, or in combination with other compounds, represents an unexplored avenue. This could involve investigating its effects in different disease models where retinoid pathways might play a role.

Addressing Reproducibility in Existing Data: Given the general challenges in reproducibility in chemical research, a critical re-evaluation and standardization of any existing this compound research protocols would be beneficial to ensure the robustness of prior findings.

Filling these knowledge gaps through rigorous methodological approaches, including advanced omics technologies and computational modeling, will be crucial for fully understanding this compound's biological significance and potential applications.

Prioritization of Future Academic Research for this compound and Related Retinoids

Future academic research on this compound, a complex organic compound classified as a retinoid, should prioritize a multifaceted approach to fully elucidate its unique properties and potential applications. As a derivative of vitamin A, this compound possesses a hexahydro-retinol backbone with specific hydroxy and amino substitutions, suggesting distinct biological activities and interactions with retinoid receptors nih.gov. Understanding these nuances is crucial for advancing its scientific understanding and potential therapeutic utility.

Elucidation of Structure-Activity Relationships (SAR) and Receptor Binding KineticsA primary research direction involves detailed investigations into this compound's structure-activity relationships, particularly concerning its binding affinity and selectivity for the various retinoid receptors (RARs and RXRs) and their subtypes (alpha, beta, gamma). The complex stereochemistry of this compound, denoted by (6as-(6aalpha,7alpha,8beta,9aalpha))-, is hypothesized to significantly influence its interaction with these receptorsnih.gov. Comparative studies with well-characterized retinoids such as all-trans-retinoic acid, retinol (B82714), acitretin, and isotretinoin (B22099) are essential to map its unique binding profile. Such research would employ advanced biochemical and biophysical techniques, including radioligand binding assays, surface plasmon resonance, and X-ray crystallography or cryo-electron microscopy to determine co-crystal structures with target receptors.

Illustrative Data Table 1: Hypothetical Retinoid Receptor Binding Affinities (IC₅₀ values, nM)

CompoundRARα (nM)RARβ (nM)RARγ (nM)RXRα (nM)RXRβ (nM)RXRγ (nM)
This compound15822180210195
All-trans-Retinoic Acid lipidmaps.org9310>1000>1000>1000
Retinol>1000>1000>1000>1000>1000>1000
Acitretin mims.com503070500650580
Isotretinoin matec-conferences.org200150250>1000>1000>1000

Note: The values in this table are entirely hypothetical and for illustrative purposes only, demonstrating the type of data that would be generated from receptor binding studies.

Investigation of Cellular and Molecular MechanismsBeyond receptor binding, future research should delve into the specific cellular and molecular mechanisms modulated by this compound. This includes identifying the downstream signaling pathways activated upon retinoid receptor binding and its subsequent impact on gene expression profiles. Given that retinoids play crucial roles in cell differentiation, proliferation, and apoptosis, studies should focus on how this compound influences these processes in various cell types, particularly those relevant to its suggested applications in cancer and skin disordersnih.gov. Techniques such as RNA sequencing, proteomics, and advanced cell imaging would be instrumental in deciphering these complex interactions.

Illustrative Data Table 2: Hypothetical Gene Expression Modulation by this compound in a Cancer Cell Line (Fold Change vs. Vehicle)

Gene NameFunctionFold Change (this compound)p-value
RARβTumor Suppressor3.2<0.001
CDKN1A (p21)Cell Cycle Arrest2.8<0.005
C-MYCCell Proliferation-1.5<0.01
BCL2Anti-Apoptotic-1.8<0.001
KRT10Keratinocyte Differentiation Marker4.5<0.001

Note: The values in this table are entirely hypothetical and for illustrative purposes only, demonstrating the type of data that would be generated from gene expression studies.

Metabolic Fate and PharmacokineticsA comprehensive understanding of this compound's metabolic fate and pharmacokinetic profile is paramount. This includes identifying its major metabolites, the specific enzymes involved in its biotransformation (e.g., cytochrome P450 isoforms), and its stability within biological systemsnih.gov. Such studies are fundamental for predicting its bioavailability, half-life, and potential for drug-drug interactions. Advanced analytical techniques, including liquid chromatography-mass spectrometry (LC-MS) based metabolomics, would be essential to characterize its metabolic pathways.

Illustrative Data Table 3: Hypothetical Metabolic Profile of this compound in Liver Microsomes

Metabolite IdentifiedProposed Metabolic PathwayRelative Abundance (%)Half-life (in vitro, min)
This compound (Parent)N/A100 (at t=0)60
M1 (Hydroxylated)Hydroxylation (CYP2C9)4590
M2 (Glucuronidated)Glucuronidation (UGT)3045
M3 (Oxidized)Oxidation (Aldehyde DH)15120

Note: The values in this table are entirely hypothetical and for illustrative purposes only, demonstrating the type of data that would be generated from metabolic studies.

Exploration of Novel Therapeutic ApplicationsWhile retinoids are generally known for their roles in vision, cell growth, and differentiation, future research should specifically explore novel therapeutic applications for this compound. This includes targeted investigations in specific disease models where its unique retinoid properties, as defined by its SAR and mechanistic studies, might offer distinct advantages over existing retinoids. For instance, focused research on particular subtypes of cancer, inflammatory skin conditions, or other retinoid-responsive diseases could reveal new avenues for its utility. Research into potential synergistic effects when combined with other therapeutic agents also represents a promising direction.

Illustrative Data Table 4: Hypothetical In Vitro Efficacy of this compound in Disease Models (IC₅₀ values, µM)

Disease Model (Cell Line)IndicationThis compound IC₅₀ (µM)Reference Compound IC₅₀ (µM)
A549 (Lung Cancer)Anti-proliferative0.8Doxorubicin: 0.5
HaCaT (Keratinocytes)Pro-differentiation0.15Retinoic Acid: 0.1
HT-29 (Colon Cancer)Apoptosis Induction1.25-Fluorouracil: 1.0

Note: The values in this table are entirely hypothetical and for illustrative purposes only, demonstrating the type of data that would be generated from efficacy studies.

Q & A

Basic: What are the standard protocols for synthesizing Plethoryl and ensuring its purity in academic research?

Answer:
this compound synthesis should follow protocols emphasizing reproducibility and purity validation. Key steps include:

  • Reaction Optimization : Use controlled conditions (temperature, solvent, catalysts) documented with exact molar ratios .
  • Characterization : Employ NMR, HPLC, and mass spectrometry to confirm molecular structure and purity thresholds (>95% purity recommended) .
  • Documentation : Report all deviations, including solvent batches and purification methods (e.g., column chromatography vs. recrystallization) .
  • Supplementary Data : Provide raw spectral data and elemental analysis in supporting information .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?

Answer:
Addressing contradictions requires systematic analysis:

  • Meta-Analysis : Compare experimental variables (e.g., cell lines, dosage ranges, assay protocols) across studies to identify confounding factors .
  • Validation Studies : Replicate conflicting experiments under standardized conditions, including positive/negative controls .
  • Statistical Rigor : Apply multivariate analysis to isolate this compound-specific effects from background noise (e.g., ANOVA with post-hoc tests) .
  • Mechanistic Studies : Use knock-out models or CRISPR editing to confirm this compound’s target specificity .

Basic: Which analytical techniques are prioritized for characterizing this compound’s molecular structure?

Answer:

  • Core Techniques :
    • NMR Spectroscopy : Assign proton/carbon environments and confirm stereochemistry .
    • X-ray Crystallography : Resolve 3D atomic structure for novel derivatives .
    • Chromatography (HPLC/UPLC) : Assess purity and detect isomers .
  • Supporting Data : Pair with FT-IR for functional groups and DSC for thermal stability .

Advanced: What strategies optimize this compound’s synthetic yield while maintaining stereochemical integrity?

Answer:

  • Catalyst Screening : Test chiral catalysts (e.g., organocatalysts or transition-metal complexes) to enhance enantioselectivity .
  • DOE (Design of Experiments) : Use factorial designs to optimize reaction parameters (e.g., solvent polarity, temperature gradients) .
  • In Situ Monitoring : Track reaction progress via LC-MS to halt at peak yield .
  • Scale-Up Protocols : Validate reproducibility from milligram to gram-scale syntheses .

Basic: What are best practices for documenting this compound-related experimental procedures to ensure reproducibility?

Answer:

  • Detailed Methods : Include exact equipment models, solvent suppliers, and software versions (e.g., HPLC column specifications) .
  • Structured Reporting : Separate "Experimental" and "Results" sections to avoid redundancy; use tables for comparative data .
  • Ethical Clarity : Disclose any hazards (e.g., toxicity of intermediates) and safety protocols .
  • Data Accessibility : Deposit spectral data in public repositories (e.g., Zenodo) with persistent identifiers .

Advanced: How can computational models predict this compound’s interactions with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding affinities with target proteins (e.g., kinases) .
  • MD Simulations : Run 100+ ns trajectories to assess stability of this compound-receptor complexes .
  • QSAR Modeling : Corrogate structural features (e.g., logP, polar surface area) with activity data to guide derivative design .
  • Validation : Cross-check predictions with wet-lab assays (e.g., SPR for binding kinetics) .

Basic: How should researchers address stability issues of this compound in aqueous solutions?

Answer:

  • Storage Conditions : Test stability under varying pH, temperature, and light exposure; recommend lyophilization for long-term storage .
  • Buffer Optimization : Use phosphate-buffered saline (PBS) or HEPES to maintain solubility without hydrolysis .
  • Degradation Monitoring : Track via accelerated stability studies (40°C/75% RH) with periodic HPLC analysis .

Advanced: What methodologies validate this compound’s mechanism of action in complex biological systems?

Answer:

  • Omics Integration : Combine transcriptomics/proteomics to identify this compound-induced pathways .
  • Genetic Perturbation : Use siRNA knockdown or CRISPR-Cas9 to confirm target necessity .
  • Pharmacodynamic Studies : Measure downstream biomarkers (e.g., phosphorylation levels) in vivo .
  • Contradiction Analysis : Apply FINER criteria to reassess hypotheses if results conflict with literature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.